molecular formula C19H17F4N3O2 B2384996 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 941939-77-1

2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2384996
CAS No.: 941939-77-1
M. Wt: 395.358
InChI Key: WSAKMPHSMYAGAJ-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring systems and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for certain biological activities .

Scientific Research Applications

Synthesis Methods

The synthesis of related compounds often involves regioselective metal-catalyzed amination, Wittig reactions, and hydroformylation steps. For example, flunarizine, a drug with vasodilating effects and used in treating migraines and dizziness, can be synthesized through metal-catalyzed amination of cinnamyl alcohol with specific catalysts (Shakhmaev et al., 2016).

Biological and Pharmacological Activities

  • Antibacterial Activity : Certain derivatives exhibit significant in vitro antibacterial activity against resistant Gram-positive and Gram-negative bacteria, showing lower minimum inhibitory concentration (MIC) values compared to standard treatments like linezolid (Varshney et al., 2009).

  • Anticancer Activity : Some compounds have been found to display anticancer activity through mechanisms such as VEGFR-2 tyrosine kinase inhibition, showing potential in treatments against breast cancer and having higher cytotoxic activity than certain standard drugs (Hassan et al., 2021).

  • Anticonvulsant Properties : Research into new acetamide derivatives has shown promising anticonvulsant properties, with specific compounds demonstrating protection in electroshock-induced seizures at certain doses, indicating potential for epilepsy treatment (Kamiński et al., 2011).

  • Acetylcholinesterase Inhibition : New thiazole-piperazine derivatives have been synthesized and evaluated for their inhibitory activity on acetylcholinesterase, showing potential for treating disorders such as Alzheimer's disease with high inhibition rates at low concentrations (Yurttaş et al., 2013).

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It is known that similar compounds can inhibit the catalytical activity of certain enzymes and enhance the phosphorylation of specific proteins . This suggests that the compound might interact with its targets, leading to changes in their activity or function.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways, leading to a broad range of downstream effects.

Result of Action

It is known that similar compounds can enhance the phosphorylation of specific proteins and increase the activity of certain enzymes . This suggests that the compound might have various molecular and cellular effects, depending on its targets and the biochemical pathways it affects.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N3O2/c20-15-6-1-2-7-16(15)25-8-10-26(11-9-25)18(28)17(27)24-14-5-3-4-13(12-14)19(21,22)23/h1-7,12H,8-11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAKMPHSMYAGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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